molecular formula C12H15BrClNO2 B3060202 trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl CAS No. 1956380-68-9

trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl

Cat. No.: B3060202
CAS No.: 1956380-68-9
M. Wt: 320.61
InChI Key: SFNPHXYXUPRECO-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dibromobutane and ammonia.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures during each reaction step to maximize yield.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 4-(4-iodophenyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

The presence of the bromophenyl group in trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride imparts unique chemical and biological properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with molecular targets, making it distinct from other halogenated derivatives.

Properties

IUPAC Name

methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNPHXYXUPRECO-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956380-68-9
Record name 3-Pyrrolidinecarboxylic acid, 4-(4-bromophenyl)-, methyl ester, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956380-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Reactant of Route 2
Reactant of Route 2
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Reactant of Route 3
Reactant of Route 3
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Reactant of Route 4
Reactant of Route 4
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Reactant of Route 5
Reactant of Route 5
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl
Reactant of Route 6
Reactant of Route 6
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.